2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
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Overview
Description
“2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide” is a chemical compound. It is a type of benzamide, which is a significant class of amide compounds. These compounds have been widely used in various industries including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involving benzamide compounds can be quite diverse. In the case of similar compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, they were tested for their in vitro antioxidant activity, free radical scavenging, and metal chelating activity .Scientific Research Applications
Antioxidant Activity
Amides, including benzamides, have been studied for their antioxidant potential. Researchers synthesized this compound from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The in vitro antioxidant activity of these compounds was evaluated using total antioxidant, free radical scavenging, and metal chelating assays. Some of the synthesized benzamides exhibited more effective antioxidant activity compared to standard compounds .
Biological Studies
Amides are prevalent in natural products, proteins, and synthetic intermediates. Investigating the biological effects of this compound can provide insights into its interactions with biological molecules and pathways.
Future Directions
The future directions for research on “2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide” could include further in vivo biochemical tests of effective amides, which can be carried out in different fields of application . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that benzamides, a significant class of amide compounds, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
Benzamides, in general, have been associated with a variety of biological activities, suggesting that they may interact with multiple targets . The exact interaction of 2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Benzamides have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Some benzamides have shown antioxidant and antibacterial activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2,3-dimethoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-7-3-6-17(19(18)28-2)20(25)23-13-15-8-11-24(12-9-15)21(26)16-5-4-10-22-14-16/h3-7,10,14-15H,8-9,11-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNRCMGRIBTCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide |
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